2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes and signaling pathways involved in inflammation and cancer. Compound X has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Additionally, compound X has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In animal models of inflammation, compound X has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. In animal models of cancer, compound X has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its relatively simple synthesis method. However, the limitations of using compound X in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on compound X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, compound X could be used as a template for the synthesis of novel organic materials with unique properties. Finally, the potential applications of compound X in nanotechnology could be further explored, including its use as a template for the synthesis of nanoparticles with specific properties.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesis involves the reaction of 4-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium hydroxide to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-bromo-4-(1,3-dioxoisoindol-2-yl)butylsulfanyl-pyrimidine-5-carbonitrile to form compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, compound X has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, compound X has been used as a building block for the synthesis of novel organic materials. In nanotechnology, compound X has been used as a template for the synthesis of nanoparticles.
Eigenschaften
Produktname |
2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
---|---|
Molekularformel |
C24H20N4O3S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H20N4O3S/c1-15-8-10-16(11-9-15)20-19(14-25)21(29)27-24(26-20)32-13-5-4-12-28-22(30)17-6-2-3-7-18(17)23(28)31/h2-3,6-11H,4-5,12-13H2,1H3,(H,26,27,29) |
InChI-Schlüssel |
ZIXHRKQSVLMHNM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.